

Application Notes and Protocols for EN460 in Hypoxia-Induced Cellular Response Studies

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Compound of Interest

Compound Name: EN460

Cat. No.: B15604809

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Introduction to EN460

EN460 is a selective, small-molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), with a particular affinity for the ERO1- α isoform.[1] ERO1- α is a key flavin adenine dinucleotide (FAD)-containing enzyme that plays a critical role in oxidative protein folding within the endoplasmic reticulum (ER) by catalyzing the formation of disulfide bonds.[1] Under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors, the expression and activity of ERO1- α are often upregulated.[2] This upregulation is linked to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a master transcriptional regulator of cellular adaptation to low oxygen.[2] **EN460** selectively interacts with the reduced, active form of ERO1- α , preventing its reoxidation and thereby inhibiting its function.[3] This inhibitory action makes **EN460** a valuable tool for investigating the roles of ERO1- α in hypoxia-induced cellular responses, including tumor progression, angiogenesis, and immune evasion.[2]

Mechanism of Action

Under hypoxic conditions, the accumulation of unfolded or misfolded proteins in the ER can lead to ER stress. ERO1- α activity is heightened in this environment, contributing to the generation of reactive oxygen species (ROS) as a byproduct of disulfide bond formation.[2] This increase in ROS can lead to the stabilization of HIF-1 α , which then translocates to the nucleus, dimerizes with HIF-1 β , and binds to hypoxia-response elements (HREs) in the promoters of target genes.[4] These target genes, including vascular endothelial growth factor

(VEGF) and glucose transporter 1 (GLUT1), are involved in critical processes for tumor survival and growth, such as angiogenesis and metabolic reprogramming.[5]

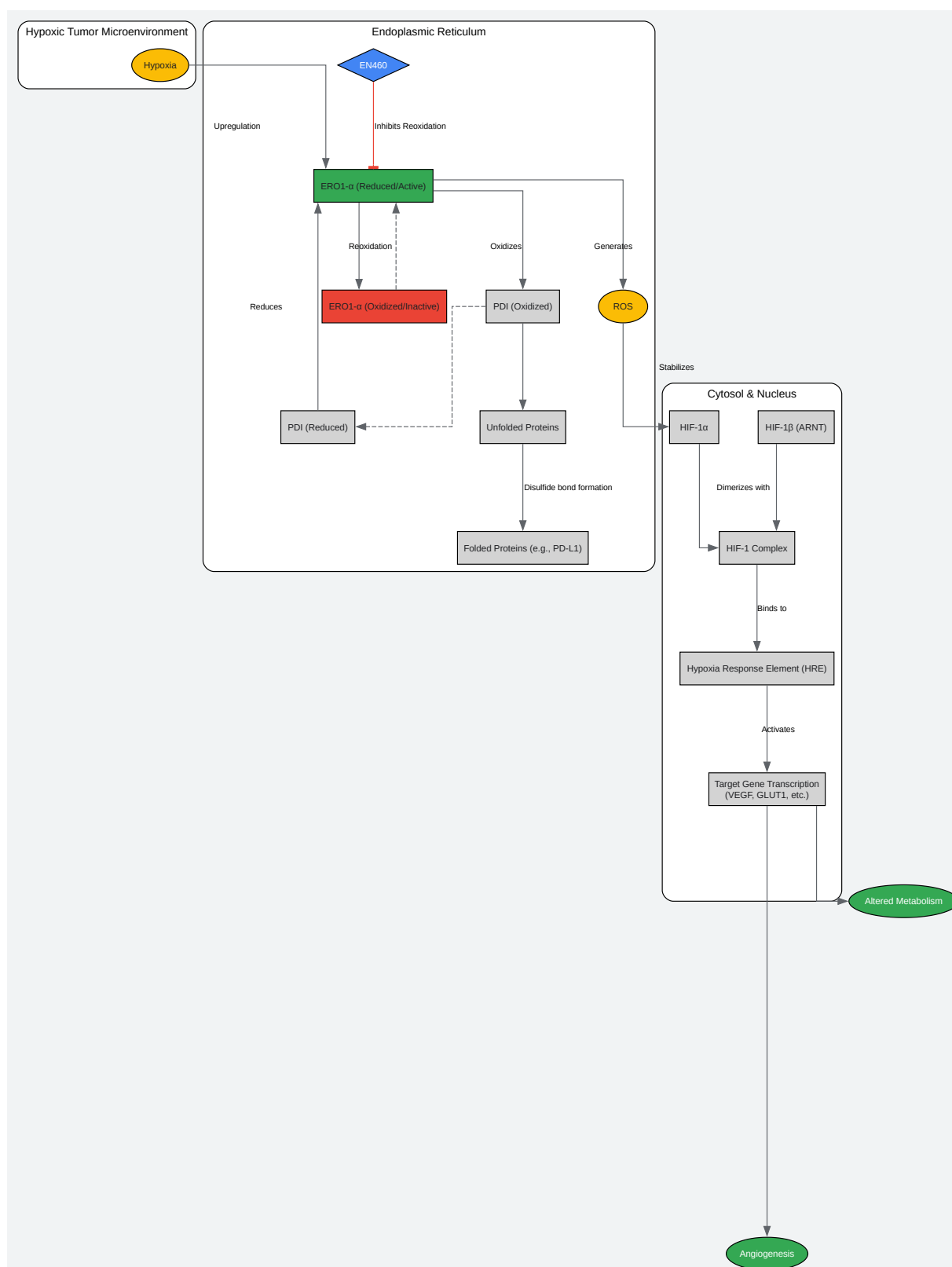
EN460 disrupts this cascade by inhibiting ERO1- α . By preventing the reoxidation of ERO1- α , **EN460** attenuates the oxidative folding of proteins and reduces the associated ROS production.[3] This, in turn, can lead to a decrease in the stabilization of HIF-1 α and the subsequent downregulation of its target genes.[2] Furthermore, ERO1- α has been shown to be involved in the oxidative folding and cell surface expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[2] Inhibition of ERO1- α by **EN460** has been demonstrated to decrease the surface expression of PD-L1 on cancer cells, suggesting a potential role for **EN460** in modulating tumor immune evasion.[2]

Quantitative Data Summary

Compound	Target	IC50	Cell Line	Effect	Reference
EN460	ERO1- α	22.13 μ M	U266 (Multiple Myeloma)	Inhibition of enzyme activity	[1]
EN460	MAO-A	7.91 μ M	-	Off-target inhibition	[1]
EN460	LSD1	4.16 μ M	-	Off-target inhibition	[1]

Treatment	Cell Line	Condition	Parameter Measured	Result	Reference
EN460 (12.5 μ M)	MDA-MB-231	Normoxia	PD-L1 Surface Expression (MFI Ratio)	Significant decrease compared to control	[2]
EN460 (25 μ M)	U266	Normoxia	Apoptosis (% Annexin V positive cells)	Induction of apoptosis	[1]
Hypoxia (1% O ₂)	MDA-MB-231	48 hours	Apoptosis Rate	Significantly reduced compared to normoxia	[6] [7]
Hypoxia (1% O ₂)	MDA-MB-231	48 hours	CD24-CD44+ESA+ cells	Significant increase compared to normoxia	[6] [7]

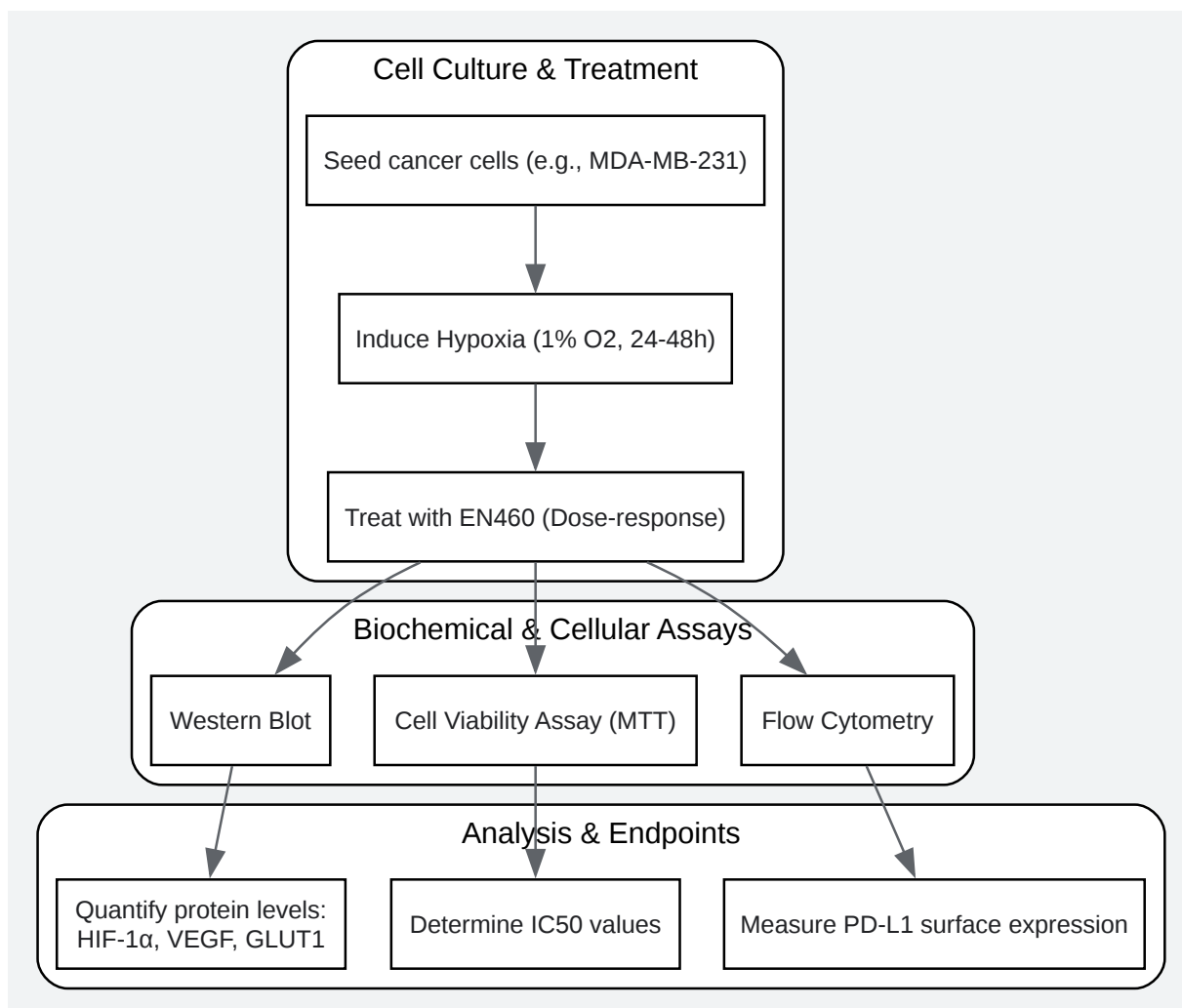
Signaling Pathway Diagram



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Caption: Mechanism of **EN460** in hypoxia-induced signaling.

Experimental Workflow Diagram



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References

- 1. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Roles of Hypoxia-Inducible Factor 1 α (HIF-1 α) and HIF-2 α in Hypoxic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of glucose transporter protein-1 and vascular endothelial growth factor by hypoxia inducible factor 1 α under hypoxic conditions in Hep-2 human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia regulates stemness of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia regulates stemness of breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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